

6-Fluoropurine: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 6-Fluoropurine

CAS No.: 1480-89-3

Cat. No.: B074353

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Executive Summary: **6-Fluoropurine** is a synthetic purine analogue of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 6-position imparts unique physicochemical properties that modulate its biological activity, primarily as a purine antimetabolite. This document provides a comprehensive overview of **6-fluoropurine**, detailing its chemical and physical properties, a validated synthesis protocol, spectroscopic characterization, mechanism of action, and essential safety guidelines. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Purine Analogues

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3] In the context of purine analogues, which often function by mimicking endogenous nucleobases like adenine and guanine, these modifications can lead to enhanced therapeutic indices.[4]

6-Fluoropurine (6-FP) serves as a critical intermediate and a pharmacologically active compound in its own right.[5] Like other purine antimetabolites such as 6-mercaptopurine, its primary mechanism involves intracellular activation to a fraudulent nucleotide, which then

disrupts the de novo purine biosynthesis pathway, a critical process for DNA and RNA synthesis in rapidly proliferating cells.[6][7] This guide offers an in-depth exploration of the core scientific principles and practical methodologies associated with **6-fluoropurine**.

Physicochemical Properties

The key physicochemical properties of **6-Fluoropurine** (CAS: 1480-89-3) are summarized below. These properties are fundamental to its handling, formulation, and biological activity.

Property	Value	Source
Molecular Formula	C ₅ H ₃ FN ₄	[8]
Molecular Weight	138.10 g/mol	[8]
IUPAC Name	6-fluoro-7H-purine	[8]
Appearance	White to off-white solid (typical)	N/A
Melting Point	Not experimentally reported in searched literature.	N/A
Solubility	Data not available in searched literature. Expected to have some solubility in polar organic solvents like DMSO and DMF, similar to related purines.	N/A
pKa	Data not available in searched literature. The introduction of fluorine is expected to lower the pKa compared to non-fluorinated purines due to its electron-withdrawing nature.[2]	N/A

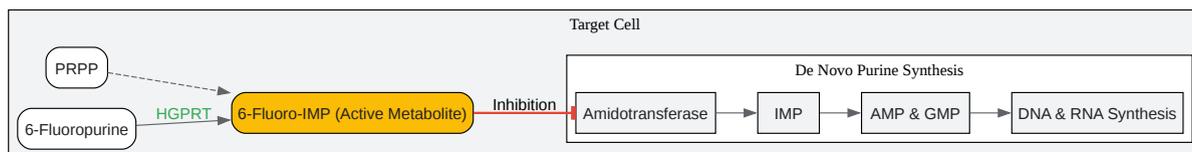
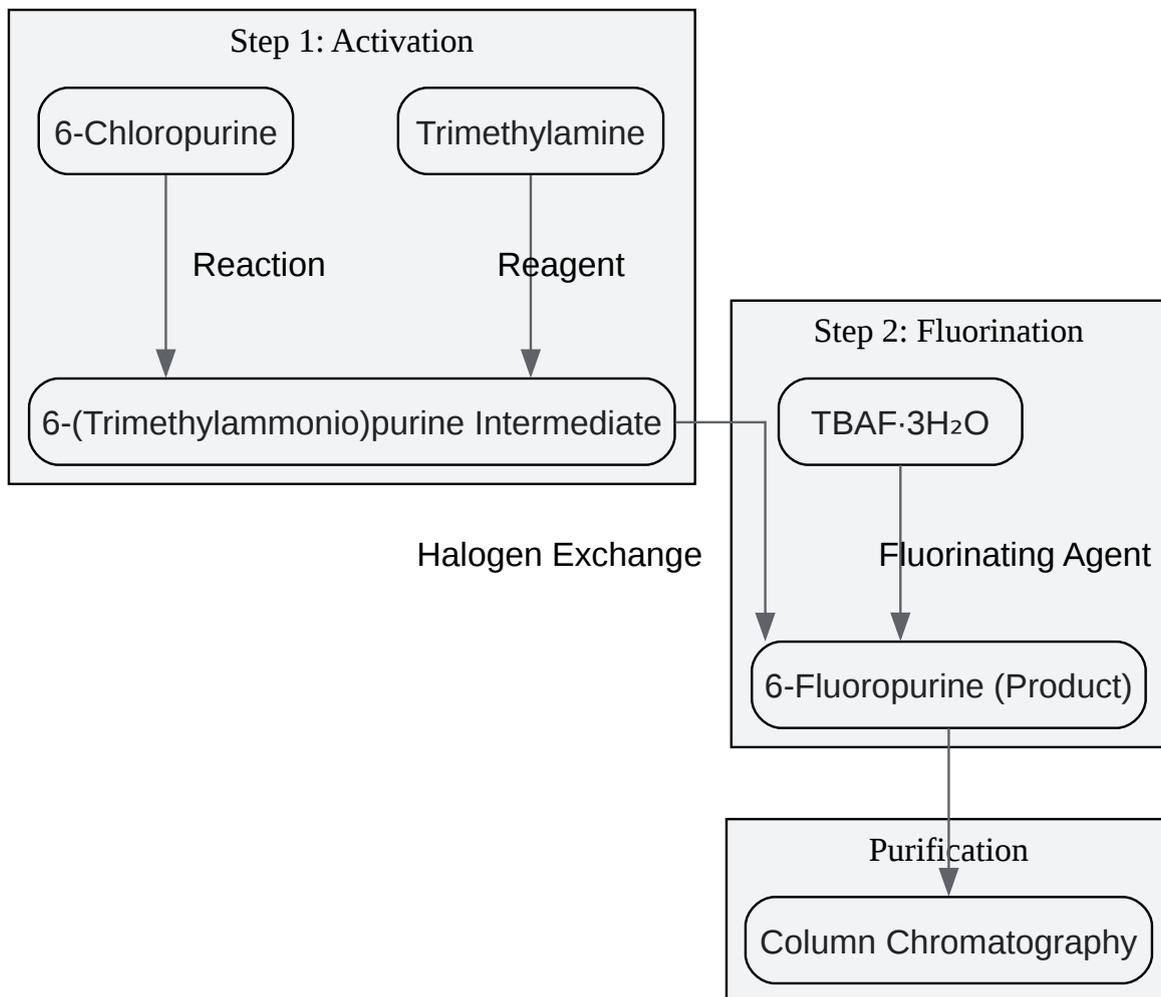
Synthesis and Purification

The synthesis of **6-fluoropurine** is most effectively achieved via a halogen-exchange (Halox) reaction from the more readily available 6-chloropurine. A modern, convenient method avoids harsh conditions by using a tetra-n-butylammonium fluoride (TBAF) source.[5]

Rationale for Synthetic Strategy

Direct fluorination of the purine ring is challenging. The use of 6-chloropurine as a starting material provides a robust and reliable pathway.^[5] The critical step is the nucleophilic aromatic substitution at the C6 position. Traditional methods often require high temperatures and harsh reagents. An improved two-step method first activates the 6-position by substitution with trimethylamine, creating a highly reactive trimethylammonio leaving group. This intermediate is then susceptible to mild fluorination at room temperature using a hydrated TBAF complex, which is safer and easier to handle than anhydrous fluoride sources.^[5]

Visualized Synthesis Workflow



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